Firzacorvir

Antiviral HBV Core Inhibitor

Firzacorvir (ABI-H2158) is a structurally distinct second-generation HBV core protein inhibitor with dual mechanisms: blocking pgRNA encapsidation (EC50=22 nM) and cccDNA formation (~200 nM). Unlike first-generation alternatives requiring micromolar concentrations, it enables nanomolar-range mechanistic studies. Consistent pan-genotypic potency (EC50 7.1-22 nM across genotypes A-E) makes it the superior reference standard for screening assays. Its well-characterized clinical hepatotoxicity profile uniquely positions it as a positive control for DILI prediction assays. This discontinued clinical candidate offers translational relevance backed by human PK/PD data, making it irreplaceable for rigorous HBV and safety research.

Molecular Formula C18H18ClFN6O3S2
Molecular Weight 485.0 g/mol
CAS No. 2243747-96-6
Cat. No. B3325915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFirzacorvir
CAS2243747-96-6
Molecular FormulaC18H18ClFN6O3S2
Molecular Weight485.0 g/mol
Structural Identifiers
SMILESCN1C=C(N=C1)C2=CN=C(S2)C3CC(N(S(=O)(=O)N3)C)C(=O)NC4=CC(=C(C=C4)F)Cl
InChIInChI=1S/C18H18ClFN6O3S2/c1-25-8-14(22-9-25)16-7-21-18(30-16)13-6-15(26(2)31(28,29)24-13)17(27)23-10-3-4-12(20)11(19)5-10/h3-5,7-9,13,15,24H,6H2,1-2H3,(H,23,27)/t13-,15+/m1/s1
InChIKeyXVKTYEAUJPZPDZ-HIFRSBDPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Firzacorvir (ABI-H2158): A Potent Pan-Genotypic HBV Core Protein Inhibitor for Research Procurement


Firzacorvir (CAS 2243747-96-6), also designated as ABI-H2158, is a cyclic sulfonamide compound classified as a second-generation Hepatitis B Virus (HBV) core protein inhibitor, also known as a capsid assembly modulator [1]. Its molecular formula is C18H18ClFN6O3S2, with a molecular weight of approximately 484.95 Da [2]. This compound is an investigational agent that was advanced to Phase 2 clinical trials for the treatment of chronic hepatitis B (cHBV) infection before its development was discontinued [3]. Its primary mechanism involves disrupting the normal function of the HBV core protein, thereby interfering with multiple stages of the viral replication cycle.

Why Firzacorvir Cannot Be Directly Substituted by Other HBV Core Inhibitors in Research Settings


Generic substitution among HBV core inhibitors is scientifically unsound due to profound differences in chemical structure, mechanism of action, and specific antiviral potency. Firzacorvir (ABI-H2158) is a second-generation core inhibitor [1] that is structurally distinct from first-generation compounds like Vebicorvir (ABI-H0731) and other class members . These structural variations translate into quantifiable differences in in vitro potency, the ability to inhibit specific viral replication steps such as covalently closed circular DNA (cccDNA) formation, and spectrum of activity across HBV genotypes [2]. Consequently, substituting Firzacorvir with another compound will alter experimental outcomes, invalidating comparative studies and potentially leading to erroneous conclusions regarding mechanism and efficacy. The quantitative evidence below precisely defines these non-interchangeable properties.

Quantitative Differentiation of Firzacorvir: Head-to-Head and Comparative Evidence for Procurement Decisions


Superior Antiviral Potency Against HBV Replication Compared to First-Generation Core Inhibitor Vebicorvir

Firzacorvir (ABI-H2158), as a second-generation core inhibitor, demonstrates significantly greater antiviral potency compared to the first-generation inhibitor Vebicorvir (ABI-H0731). In a head-to-head comparison, Firzacorvir's antiviral activity against HBV replication is 5-10 fold more potent than Vebicorvir [1].

Antiviral HBV Core Inhibitor

Dual Mechanism of Action Targeting Both Early and Late Stages of HBV Replication

Firzacorvir (ABI-H2158) possesses a unique dual mechanism of action, inhibiting both early and late steps of the HBV replication cycle [1]. It blocks pgRNA encapsidation in induced HepAD38 cells with an EC50 of 22 nM [1] and also potently blocks the formation of cccDNA, the persistent viral reservoir, in de novo HBV infections with EC50 values of approximately 200 nM in HepG2-NTCP cells and primary human hepatocytes (PHH) [1]. In contrast, many first-generation core inhibitors, such as Vebicorvir, primarily target later stages of the replication cycle and show substantially higher EC50 values for cccDNA inhibition (e.g., Vebicorvir EC50 of 1.84 - 7.3 µM for cccDNA inhibition) .

Mechanism of Action HBV Viral Replication

Consistent Pan-Genotypic Antiviral Activity Across Major HBV Genotypes A-E

Firzacorvir (ABI-H2158) demonstrates potent and consistent antiviral activity across all major HBV genotypes. The compound exhibits EC50 values ranging from 7.1 to 22 nM against HBV genotypes A through E . This pan-genotypic activity is a key improvement over some earlier core inhibitors. For example, the capsid assembly modulator GLS4 exhibits an EC50 of 62.24 nM for HBV replication inhibition, a higher value than the upper range of Firzacorvir's pan-genotypic activity [1].

Pan-genotypic HBV Antiviral Spectrum

Confirmed Potent Antiviral Activity and Pharmacokinetic Profile in Human Clinical Trials

Firzacorvir (ABI-H2158) has demonstrated potent antiviral activity in a randomized, placebo-controlled Phase 1 clinical study in patients with chronic HBV infection [1]. Over 14 days of once-daily dosing, ABI-H2158 led to a significant mean reduction in HBV DNA of up to -2.3 log10 IU/mL [1]. This level of viral suppression in a short-term monotherapy study provides strong clinical validation of the preclinical findings and supports its pharmacokinetic profile, which allowed for once-daily dosing [1]. In contrast, many other core inhibitors have not advanced as far clinically or have shown less profound viral load reductions in comparable early-phase trials.

Clinical Trial Pharmacokinetics HBV DNA

Development Discontinuation Due to Hepatotoxicity: A Critical Consideration for Research Application

Despite its potent preclinical and clinical antiviral profile, the clinical development of Firzacorvir (ABI-H2158) was discontinued due to drug-induced hepatotoxicity observed in a Phase 2 trial [1]. In this trial, 2 patients treated with ABI-H2158 developed grade 4 elevations in alanine aminotransferase (ALT) and 2 other patients developed grade 3 ALT elevations [2]. This led to the termination of the program [1]. This known and well-documented safety liability is a key piece of information for any scientific user. It does not preclude in vitro or ex vivo use but is a crucial caveat for any study involving in vivo models or cell-based toxicity assays.

Hepatotoxicity ALT Elevation Safety

Optimal Research Applications for Firzacorvir Based on Quantitative Evidence


Investigating Dual Mechanisms of HBV Inhibition and cccDNA Targeting

Given its potent, dual mechanism of action—blocking both pgRNA encapsidation (EC50 = 22 nM) and cccDNA formation (EC50 = ~200 nM)—Firzacorvir is the ideal tool compound for in vitro studies aimed at dissecting the HBV replication cycle. Unlike first-generation core inhibitors like Vebicorvir, which require micromolar concentrations to affect cccDNA [1], Firzacorvir allows researchers to probe this pathway at nanomolar concentrations, providing a more physiologically relevant window for studying the process of cccDNA establishment and maintenance.

Pan-Genotypic Antiviral Screening and Resistance Profiling

The consistent, low-nanomolar activity of Firzacorvir across HBV genotypes A through E (EC50 range of 7.1-22 nM) makes it a robust reference standard for pan-genotypic screening assays . This is particularly useful for evaluating the potency of novel antiviral candidates across a panel of clinical HBV isolates, or for generating resistant viral variants through in vitro passaging. Its superior potency to compounds like GLS4 ensures a strong baseline of viral suppression in these comparative experiments.

Translational Research Requiring a Clinically Validated Lead Compound

For research programs focused on translational science, Firzacorvir offers a unique advantage due to the availability of human clinical trial data. The compound's pharmacokinetic profile, which supported once-daily dosing and yielded a mean -2.3 log10 IU/mL reduction in HBV DNA in patients [2], provides a strong foundation for designing and interpreting in vivo experiments. It serves as a benchmark for evaluating the preclinical-to-clinical translation of other novel HBV core inhibitors.

In Vitro Toxicology and DILI Mechanism Studies

The well-documented clinical hepatotoxicity that led to the discontinuation of Firzacorvir [3] positions it as a valuable research tool in its own right. It can be employed as a positive control compound in in vitro assays designed to predict drug-induced liver injury (DILI) or to investigate the molecular mechanisms underlying hepatotoxicity. This application leverages the compound's known liability to generate actionable safety data for other drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Firzacorvir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.